molecular formula C16H11BrS B14471148 4-Bromo-5-phenyl-1-benzothiepine CAS No. 66769-03-7

4-Bromo-5-phenyl-1-benzothiepine

Cat. No.: B14471148
CAS No.: 66769-03-7
M. Wt: 315.2 g/mol
InChI Key: SWWGCLCCSHBMQR-UHFFFAOYSA-N
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Description

4-Bromo-5-phenyl-1-benzothiepine is an organic compound that belongs to the class of benzothiepines Benzothiepines are heterocyclic compounds containing a benzene ring fused to a thiepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-phenyl-1-benzothiepine typically involves the intramolecular Friedel-Crafts reaction. The process begins with the alkylation of p-bromothiophenol with ethyl 4-bromobutyrate, followed by subsequent alkaline hydrolysis. The resulting bromide is then condensed with 4-methylphenylboronic acid using the Suzuki coupling reaction to form the desired benzothiepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-phenyl-1-benzothiepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-phenyl-1-benzothiepine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 5-Phenyl-1-benzothiepine.

    Substitution: Various substituted benzothiepines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-phenyl-1-benzothiepine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenyl-1-benzothiepine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine atom and the phenyl group may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiepine: Lacks the bromine and phenyl groups, resulting in different chemical properties and reactivity.

    1-Benzazepine: Contains a nitrogen atom in place of the sulfur atom, leading to different biological activities and applications.

Uniqueness

4-Bromo-5-phenyl-1-benzothiepine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

66769-03-7

Molecular Formula

C16H11BrS

Molecular Weight

315.2 g/mol

IUPAC Name

4-bromo-5-phenyl-1-benzothiepine

InChI

InChI=1S/C16H11BrS/c17-14-10-11-18-15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H

InChI Key

SWWGCLCCSHBMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Br

Origin of Product

United States

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